Zaurategrast

Description

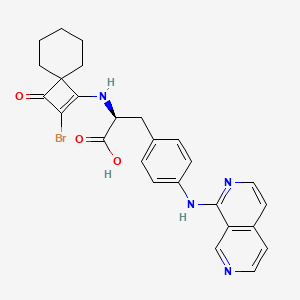

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHVWHYLKOHLKA-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)C(=C(C2=O)Br)N[C@@H](CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196547 | |

| Record name | Zaurategrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455264-31-0 | |

| Record name | N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455264-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zaurategrast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zaurategrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ct-7758 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZAURATEGRAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06A0IC74I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zaurategrast VCAM-1 binding inhibition

An In-depth Technical Guide to the VCAM-1 Binding Inhibition of Zaurategrast

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zaurategrast (CDP323) is a small-molecule prodrug developed as an orally available antagonist of the α4-integrin/Vascular Cell Adhesion Molecule-1 (VCAM-1) interaction.[1] This interaction is a critical step in the inflammatory cascade, mediating the adhesion and subsequent migration of leukocytes from the bloodstream into tissues. By blocking this pathway, Zaurategrast was investigated for the treatment of inflammatory conditions, most notably multiple sclerosis (MS).[1] Although its clinical development was discontinued due to a lack of efficacy in a Phase II trial, the study of its mechanism provides a valuable framework for understanding the targeting of leukocyte trafficking.[1] This guide details the core mechanism of Zaurategrast, the associated signaling pathways, quantitative pharmacodynamic data, and the experimental protocols used to characterize its function.

Core Mechanism of Action: Inhibition of VLA-4/VCAM-1 Adhesion

The primary mechanism of action for Zaurategrast is the competitive antagonism of the Very Late Antigen-4 (VLA-4), an α4β1 integrin expressed on the surface of activated lymphocytes.[2] VLA-4 is the cognate receptor for VCAM-1, a cell surface glycoprotein expressed on endothelial cells upon stimulation by pro-inflammatory cytokines. The binding of VLA-4 to VCAM-1 is a key step that mediates the firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their transendothelial migration into inflamed tissue.[2][3] Zaurategrast, in its active form, binds to VLA-4, thereby physically obstructing its interaction with VCAM-1 and preventing the downstream processes of leukocyte adhesion and extravasation.[1][2]

VCAM-1 Mediated Signaling Pathway

The expression of VCAM-1 on endothelial cells is induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα).[2] The binding of a leukocyte via VLA-4 to VCAM-1 does not only serve as a physical anchor but also initiates a downstream signaling cascade within the endothelial cell. This "outside-in" signaling facilitates the process of transendothelial migration. Key events include the activation of small GTPase Rac1 and a subsequent increase in intracellular reactive oxygen species (ROS) via NADPH oxidase 2 (NOX2).[2] This cascade leads to the reorganization of the actin cytoskeleton and the weakening of cell-cell junctions (e.g., VE-cadherin junctions), creating paracellular gaps through which leukocytes can migrate.

Quantitative Data & Binding Affinity

| Parameter | Value / Observation | Source |

| VLA-4 / VCAM-1 Binding Affinity (Kd) | ~40 nM (39.60 ± 1.78 nM by SPR; 41.82 ± 2.36 nM by FRET) | [4] |

| Zaurategrast (CDP323) Effect | All tested dosages (100-1000 mg) significantly decreased the capacity of lymphocytes to bind VCAM-1 compared to placebo. | [2][3] |

| Zaurategrast (CDP323) Dose Response | A linear dose-response relationship was observed for the increase in peripheral blood lymphocytes, an indirect measure of adhesion inhibition. | [2][3] |

Note: The increase in circulating lymphocytes is a direct pharmacodynamic consequence of blocking their VLA-4-mediated exit from the bloodstream into tissues. The data clearly demonstrates that Zaurategrast effectively engages its target in humans at the doses administered.[2]

Experimental Protocols

Characterizing the inhibitory activity of a compound like Zaurategrast involves both direct binding assays and functional cell-based assays.

Functional Assessment: Cell Adhesion Assay

This assay functionally measures the ability of an inhibitor to prevent the adhesion of VLA-4-expressing leukocytes to a monolayer of cytokine-activated endothelial cells expressing VCAM-1.

Methodology:

-

Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in a 96-well flat-bottom plate.

-

Activation: The HUVEC monolayer is activated with a pro-inflammatory cytokine (e.g., 10 ng/mL TNFα) for 4-6 hours to induce robust VCAM-1 expression.

-

Leukocyte Preparation: A VLA-4-expressing leukocyte cell line (e.g., Jurkat cells) or isolated primary lymphocytes are labeled with a fluorescent dye, such as Calcein-AM.

-

Inhibitor Incubation: The fluorescently labeled leukocytes are pre-incubated for 30 minutes with varying concentrations of Zaurategrast (or vehicle control).

-

Co-culture: The treated leukocytes are added to the activated HUVEC monolayer and incubated for 30-60 minutes to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by a series of gentle, standardized washes with assay buffer.

-

Quantification: The fluorescence of the remaining, adherent cells is measured using a plate reader.

-

Data Analysis: The fluorescence signal is background-subtracted and normalized to the vehicle control. An IC50 value, representing the concentration of Zaurategrast required to inhibit 50% of cell adhesion, is calculated from the resulting dose-response curve.

Mechanistic Assessment: Direct Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) can be used to measure the kinetics and affinity of the molecular interaction between VLA-4 and VCAM-1, and to quantify how an inhibitor disrupts this binding.

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated. Recombinant human VCAM-1 is immobilized onto the chip surface.

-

Analyte Preparation: Recombinant human VLA-4 is prepared at various concentrations in a running buffer.

-

Inhibitor Series: For inhibition studies, a fixed concentration of VLA-4 is mixed with a dilution series of Zaurategrast.

-

Binding Measurement:

-

Kinetics/Affinity: The VLA-4 solutions are flowed over the VCAM-1 surface. The association and dissociation rates are measured in real-time by monitoring changes in the refractive index at the surface. The equilibrium dissociation constant (Kd) is calculated from these rates.

-

Inhibition: The VLA-4/Zaurategrast mixtures are flowed over the chip. The reduction in the binding signal of VLA-4 to VCAM-1 in the presence of the inhibitor is measured.

-

-

Data Analysis: The percentage of inhibition is plotted against the Zaurategrast concentration to determine the IC50. Alternatively, a competitive binding model can be used to calculate the inhibitor's affinity constant (Ki).

Conclusion

Zaurategrast is a well-characterized antagonist of the VLA-4/VCAM-1 interaction. Its mechanism relies on the direct blockade of α4β1 integrin on leukocytes, thereby inhibiting their adhesion to the vascular endothelium and subsequent migration into inflamed tissues. While the compound did not proceed to market, the pharmacodynamic data from its clinical evaluation confirmed effective target engagement in humans. The experimental protocols outlined in this guide, from functional cell adhesion assays to direct biophysical binding assays, represent the standard methodologies required to identify and characterize novel inhibitors of this critical inflammatory pathway.

References

- 1. Zaurategrast - Wikipedia [en.wikipedia.org]

- 2. Pharmacodynamic Consequences of Administration of VLA-4 Antagonist CDP323 to Multiple Sclerosis Subjects: A Randomized, Double-Blind Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET | PLOS One [journals.plos.org]

Zaurategrast (CDP323): A Technical Guide for Multiple Sclerosis Research

Executive Summary: Zaurategrast (CDP323) is an orally bioavailable, small-molecule prodrug developed for the treatment of relapsing forms of multiple sclerosis (MS). It functions as a competitive antagonist of the α4β1 integrin (Very Late Antigen-4, VLA-4), a key mediator in the migration of inflammatory cells into the central nervous system. Despite promising preclinical data and successful target engagement in early clinical trials, the development of Zaurategrast was discontinued in June 2009 due to a lack of expected efficacy in a Phase II clinical study. This guide provides a detailed technical overview of Zaurategrast's mechanism of action, pharmacokinetics, and the experimental data from its preclinical and clinical development.

Mechanism of Action

In multiple sclerosis, the migration of activated lymphocytes across the blood-brain barrier (BBB) into the central nervous system (CNS) is a critical step in the inflammatory cascade that leads to demyelination and axonal damage. This process is mediated by the interaction of adhesion molecules on the surface of both lymphocytes and the vascular endothelium of the BBB.[1]

Specifically, the α4β1 integrin (VLA-4), expressed on activated lymphocytes, binds to the Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[1][2] This binding facilitates the firm adhesion and subsequent diapedesis of these immune cells into the CNS parenchyma.[1]

Zaurategrast is designed to competitively inhibit this interaction. By binding to VLA-4, it blocks the docking site for VCAM-1, thereby preventing lymphocytes from adhering to and crossing the vascular endothelium.[3] This mechanism is intended to reduce the number of inflammatory cells entering the CNS, thus mitigating the autoimmune attack on myelin.[3][4] This mode of action is analogous to that of the approved monoclonal antibody, natalizumab.[3]

Caption: Zaurategrast blocks the VLA-4 receptor on leukocytes, inhibiting binding to VCAM-1.

Pharmacokinetics and Metabolism

Zaurategrast (CDP323) is an ethyl ester prodrug designed to enhance oral bioavailability.[5] Following absorption, it is converted to its active moiety, CT7758. The primary enzyme responsible for this hydrolysis is human carboxylesterase 1 (hCES1), which is predominantly found in the liver.[5] In vitro studies indicated that hydrolysis in human liver microsomes was approximately 20-fold higher than in intestinal microsomes, confirming the liver as the main site of activation.[5]

Caption: Zaurategrast (CDP323) is hydrolyzed in the liver by hCES1 to its active form.

Preclinical Research

Zaurategrast demonstrated efficacy in preclinical models of inflammation and multiple sclerosis.

In Vitro Potency In vitro assays confirmed that Zaurategrast's active form dose-dependently inhibits cell recruitment driven by α4β1 and α4β7 integrins.[6]

| Table 1: Preclinical In Vitro Efficacy of Zaurategrast | |

| Target | IC50 |

| α4β1 (VLA-4) | ~100 ng/mL |

| α4β7 | 200-300 ng/mL |

| Data sourced from a 2010 AAN Annual Meeting presentation.[6] |

Animal Model Efficacy Zaurategrast was evaluated in the chronic Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for MS. The drug was found to significantly reduce disease severity when administered both prophylactically (before disease induction) and therapeutically (after disease onset).[3][4]

Experimental Protocol: Chronic EAE Model While the specific protocol for the Zaurategrast studies is not fully detailed in the available literature, a general methodology for chronic EAE induction in mice is as follows:

-

Induction: C57BL/6 mice are immunized with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).

-

Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and again two days later to facilitate the entry of immune cells into the CNS.

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Drug Administration: Zaurategrast or placebo is administered orally. For prophylactic studies, treatment begins before or at the time of immunization. For therapeutic studies, treatment begins after the onset of clinical signs.

-

Endpoint Analysis: The primary endpoint is the clinical score. Secondary endpoints may include histological analysis of the spinal cord for inflammation and demyelination.

Caption: General experimental workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.

Clinical Research

Zaurategrast was evaluated in several clinical trials in both healthy volunteers and patients with relapsing MS.

Phase I Studies Three Phase I studies involving 75 healthy volunteers established the safety, tolerability, and pharmacokinetic profile of Zaurategrast.[3] It was well-tolerated in oral doses up to 1000 mg twice daily for seven days, with no significant differences from placebo.[4] These studies also confirmed that inhibition of α4-integrin function could be maintained over a 12- to 24-hour dosing interval.[4]

Phase I/II Study (NCT00726648) This randomized, double-blind, placebo-controlled study evaluated the pharmacodynamic effects of Zaurategrast on lymphocyte biomarkers in MS patients.[7]

Experimental Protocol: Phase I/II (NCT00726648)

-

Objective: To investigate the effect of Zaurategrast on lymphocyte biomarkers in subjects with relapsing MS.[7]

-

Participants: 71 subjects with relapsing MS, aged 18-65, with an Expanded Disability Status Scale (EDSS) score of ≤6.5.[7]

-

Design: Subjects were randomized to one of five treatment arms for 28 days.[7]

-

Endpoints: The primary outcomes were changes in lymphocyte counts and the capacity of lymphocytes to bind to VCAM-1.[1][7]

| Table 2: Phase I/II (NCT00726648) Study Design |

| Treatment Arm |

| Zaurategrast 100 mg twice daily (bid) |

| Zaurategrast 500 mg twice daily (bid) |

| Zaurategrast 1000 mg once daily (qd) |

| Zaurategrast 1000 mg twice daily (bid) |

| Placebo |

| Data sourced from ClinicalTrials.gov NCT00726648 and related publications.[7] |

The study found that Zaurategrast induced significant, dose-dependent changes in peripheral lymphocyte populations, consistent with the inhibition of their migration from the vasculature.[1][7]

| Table 3: Pharmacodynamic Effects of Zaurategrast on Peripheral Blood Lymphocytes (Phase I/II) |

| Effect |

| Significantly decreased capacity of lymphocytes to bind VCAM-1 (all doses vs. placebo).[7] |

| Significantly increased total lymphocytes in peripheral blood (all doses except 100 mg bid vs. placebo).[7] |

| Significantly increased naive B cells, memory B cells, and T cells (all doses except 100 mg bid vs. placebo).[7] |

| Marked increases in natural killer cells and hematopoietic progenitor cells (500 mg bid and 1000 mg bid doses only).[7] |

| No significant changes in monocytes.[7] |

| Data sourced from a randomized, double-blind Phase 1/2 study.[7] |

Phase II Study A larger Phase II trial was initiated in 2007 to establish proof of concept and gather dosing information for Zaurategrast in relapsing MS.[3][6]

Experimental Protocol: Phase II Study

-

Objective: To evaluate the efficacy, safety, and tolerability of two doses of Zaurategrast.[6]

-

Participants: The study intended to enroll over 200 patients with relapsing forms of MS who had an inadequate response to prior interferon-beta treatment.[3][4] A total of 234 subjects were randomized.[6]

-

Design: A double-blind, placebo-controlled, randomized trial comparing two doses of Zaurategrast against a placebo over 24 weeks.[4][6]

-

Primary Endpoint: The cumulative number of new active (gadolinium-enhancing) lesions on brain MRI scans performed at 6-week intervals.[6]

Caption: Workflow of the Phase II clinical trial for Zaurategrast in relapsing MS.

Discontinuation of Development

In June 2009, UCB and Biogen Idec announced the discontinuation of the Zaurategrast development program.[3][8] The decision was based on a pre-planned interim analysis of the Phase II trial data.

Phase II Interim Results The analysis, which included data from 143 subjects, showed that Zaurategrast did not provide the expected level of efficacy.[6][8]

| Table 4: Phase II Study Interim Efficacy Results | |

| Endpoint | Result |

| Mean number of new active lesions (Placebo) | 10.8 |

| Difference in new active lesions (Zaurategrast vs. Placebo) | 10-15% reduction |

| Data based on an interim analysis of 143 subjects.[6] |

This minimal reduction in lesion activity was not deemed sufficient to warrant continued development, especially for a drug in a class with a known association with Progressive Multifocal Leukoencephalopathy (PML), although no cases of PML were reported in the trial.[3][8] Safety surveillance did identify that 13 subjects experienced temporarily elevated aminotransferases (≥5 times the upper limit of normal).[6]

Conclusion

Zaurategrast is a VLA-4 antagonist that showed clear biological activity in preclinical and early clinical studies, successfully inhibiting the mechanisms of lymphocyte trafficking. However, this potent pharmacodynamic effect did not translate into sufficient clinical efficacy in a Phase II trial for relapsing MS, with the drug failing to significantly reduce the formation of new inflammatory brain lesions compared to placebo. The disappointing efficacy results led to the termination of its clinical development. The story of Zaurategrast serves as a crucial case study in drug development, highlighting that successful target engagement and modulation of biomarkers do not always predict clinical benefit.

References

- 1. Pharmacodynamic Consequences of Administration of VLA-4 Antagonist CDP323 to Multiple Sclerosis Subjects: A Randomized, Double-Blind Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Zaurategrast - Wikipedia [en.wikipedia.org]

- 4. Zaurategrast – Wikipedia [de.wikipedia.org]

- 5. Zaurategrast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UCB Group and Biogen Idec, Inc. (Massachusetts) Discontinue Phase II Clinical Trial of CDP323 - BioSpace [biospace.com]

Zaurategrast in Experimental Autoimmune Encephalomyelitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast (CDP323) is a small-molecule antagonist of the α4-integrin subunit, developed for the oral treatment of multiple sclerosis (MS). Its mechanism of action is analogous to the monoclonal antibody Natalizumab, preventing the migration of immune cells across the blood-brain barrier. This technical guide provides an in-depth overview of the preclinical evaluation of Zaurategrast and other α4-integrin antagonists in the experimental autoimmune encephalomyelitis (EAE) model of MS. It includes a summary of representative quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. While specific quantitative preclinical data for Zaurategrast is not publicly available following the discontinuation of its clinical development, this guide leverages data from other α4-integrin antagonists to illustrate the expected therapeutic effects and experimental outcomes.

Introduction to Zaurategrast and its Mechanism of Action

Zaurategrast is an orally administered small-molecule antagonist of the α4 subunit of integrins, specifically targeting α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1] These integrins are expressed on the surface of leukocytes and are crucial for their adhesion to the vascular endothelium and subsequent transmigration into inflamed tissues.[1] In the context of multiple sclerosis and its animal model, EAE, the infiltration of pathogenic T lymphocytes and other immune cells into the central nervous system (CNS) is a key driver of the inflammatory demyelination and axonal damage that characterize the disease.[2][3]

By binding to the α4 subunit, Zaurategrast blocks the interaction between α4β1 integrin on lymphocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on the endothelial cells of the blood-brain barrier during neuroinflammation.[4] This inhibition of cell adhesion prevents the entry of inflammatory cells into the CNS, thereby mitigating the autoimmune attack on the myelin sheath.[4][5] Preclinical studies in mouse models of chronic EAE demonstrated that Zaurategrast was effective in reducing disease severity, both when administered prophylactically (before disease induction) and therapeutically (after disease onset).

Quantitative Data from Preclinical EAE Studies of α4-Integrin Antagonists

The following tables summarize representative quantitative data from preclinical EAE studies investigating α4-integrin antagonists. This data illustrates the typical efficacy of this class of drugs in reducing clinical signs, immune cell infiltration, and modulating cytokine responses in the EAE model.

Table 1: Effect of α4-Integrin Antagonists on Clinical Score in EAE

| Treatment Group | Mean Peak Clinical Score (± SEM) | Cumulative Disease Score (± SEM) | Day of Onset (± SEM) | Reference |

| Vehicle/Control | 2.50 ± 0.22 | 31.8 ± 4.1 | 12.5 ± 0.8 | [6] |

| Anti-VLA-4 mAb | 0.60 ± 0.22 | 6.1 ± 2.3 | Delayed/Reduced Incidence | [6] |

Table 2: Histopathological Analysis of Immune Cell Infiltration in the CNS of EAE Mice Treated with α4-Integrin Antagonists

| Treatment Group | Inflammatory Lesion Area (% of spinal cord cross-section ± SEM) | Number of Lesions per Spinal Cord Section (± SEM) | CD4+ T-cell Infiltration (cells/mm² ± SEM) | Macrophage/Microglia (Iba1+) Infiltration (cells/mm² ± SEM) | Reference |

| IgG Control | 15.2 ± 2.1 | 8.5 ± 1.2 | 250 ± 35 | 450 ± 50 | [7] |

| Anti-VLA-4 mAb | 5.8 ± 1.5 | 3.2 ± 0.8 | 80 ± 15 | 180 ± 25 | [7] |

Table 3: Cytokine Profile in the CNS of EAE Mice Following α4-Integrin Antagonist Treatment

| Treatment Group | IFN-γ (pg/mg protein) | IL-17 (pg/mg protein) | TNF-α (pg/mg protein) | IL-10 (pg/mg protein) | Reference |

| EAE + Vehicle | 150 ± 20 | 250 ± 30 | 300 ± 40 | 50 ± 10 | [8] |

| EAE + α4-integrin antagonist | 70 ± 15 | 120 ± 25 | 150 ± 30 | 80 ± 15 | [8][9] |

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

A common and reproducible method for inducing chronic EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG_35-55_).[10]

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

MOG_35-55_ peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Syringes and needles

Procedure:

-

Antigen Emulsion Preparation: Prepare an emulsion of MOG_35-55_ in CFA. A common concentration is 1-2 mg/mL of MOG_35-55_ in PBS, emulsified with an equal volume of CFA.

-

Immunization: On day 0, subcutaneously inject each mouse with 100-200 µL of the MOG_35-55_/CFA emulsion, typically distributed over two sites on the flank.

-

Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 100-200 ng of PTX intraperitoneally in 100-200 µL of PBS. PTX acts as an adjuvant to enhance the autoimmune response and increase the permeability of the blood-brain barrier.

Treatment with α4-Integrin Antagonist

-

Prophylactic Treatment: Begin administration of the α4-integrin antagonist (e.g., Zaurategrast, formulated for oral gavage, or an anti-VLA-4 antibody, administered intraperitoneally) on the day of immunization (day 0) and continue daily or as per the compound's pharmacokinetic profile.

-

Therapeutic Treatment: Initiate treatment upon the onset of clinical signs of EAE (typically around day 10-14 post-immunization) to assess the compound's ability to reverse established disease.

Clinical Scoring of EAE

Monitor mice daily for clinical signs of EAE and score them according to a standardized 0-5 scale.[11][12]

EAE Clinical Scoring Scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or ataxia

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund state or death

Histopathological Analysis

At the end of the experiment (or at specific time points), perfuse mice with PBS followed by 4% paraformaldehyde. Collect the brain and spinal cord for histological analysis.

-

Tissue Processing: Tissues are embedded in paraffin or frozen for cryosectioning.

-

Staining:

-

Hematoxylin and Eosin (H&E): To visualize inflammatory cell infiltrates.

-

Luxol Fast Blue (LFB): To assess demyelination.

-

Immunohistochemistry/Immunofluorescence: To identify specific immune cell populations (e.g., CD4+ for T-helper cells, Iba1 for microglia/macrophages).

-

-

Quantification: Analyze stained sections using microscopy and image analysis software to quantify the area of inflammation, demyelination, and the number of infiltrating immune cells.

Cytokine Analysis

Isolate mononuclear cells from the CNS or spleen of EAE mice. Restimulate the cells in vitro with MOG_35-55_ peptide.

-

ELISA or Cytometric Bead Array (CBA): Measure the concentration of pro-inflammatory (IFN-γ, IL-17, TNF-α) and anti-inflammatory (IL-10) cytokines in the cell culture supernatants or in homogenized CNS tissue.

Signaling Pathways and Experimental Workflows

Signaling Pathway of α4-Integrin Mediated Leukocyte Adhesion and its Inhibition

The following diagram illustrates the signaling pathway involved in α4β1 integrin-mediated adhesion of lymphocytes to the vascular endothelium and how α4-integrin antagonists like Zaurategrast disrupt this process.

Caption: α4-Integrin signaling pathway and its inhibition.

Experimental Workflow for Preclinical Evaluation in EAE

This diagram outlines the typical experimental workflow for evaluating a therapeutic agent like Zaurategrast in the EAE model.

Caption: Workflow for preclinical EAE evaluation.

Conclusion

Zaurategrast, as an α4-integrin antagonist, demonstrated promise in preclinical EAE models by effectively reducing disease severity. Although its clinical development was halted, the extensive research on this class of compounds has significantly advanced our understanding of the pathophysiology of multiple sclerosis and has led to the successful development of other α4-integrin-targeting therapies. The experimental protocols and representative data presented in this guide provide a framework for the preclinical evaluation of novel therapeutics for autoimmune neuroinflammatory diseases. The continued use of the EAE model, coupled with detailed quantitative analysis and a thorough understanding of the underlying molecular pathways, remains crucial for the development of next-generation treatments for multiple sclerosis.

References

- 1. Alpha 4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijaai.tums.ac.ir [ijaai.tums.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. What are Integrin antagonists and how do they work? [synapse.patsnap.com]

- 6. Epithelial V-Like Antigen Mediates Efficacy of Anti-Alpha4 Integrin Treatment in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]

- 7. Adhesion Molecule Profile and the Effect of Anti-VLA-4 mAb Treatment in Experimental Autoimmune Encephalomyelitis, a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis [frontiersin.org]

- 9. Early Treatment with Anti-VLA-4 mAb Can Prevent the Infiltration and/or Development of Pathogenic CD11b+CD4+ T Cells in the CNS during Progressive EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. inotiv.com [inotiv.com]

Zaurategrast (CDP323): A Technical Analysis of a Discontinued α4-Integrin Antagonist for Multiple Sclerosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast (CDP323) was an orally available, small-molecule prodrug antagonist of α4-integrins, developed for the treatment of relapsing multiple sclerosis (MS). Its mechanism of action, similar to the approved monoclonal antibody natalizumab, aimed to prevent the migration of immune cells into the central nervous system, a key pathological process in MS. Despite promising preclinical data and a well-defined mechanism, the development of Zaurategrast was discontinued in June 2009. This decision followed a review of interim data from a Phase II clinical trial which revealed that the compound did not demonstrate the expected clinical efficacy. This technical guide provides a comprehensive overview of the history, development, and eventual discontinuation of Zaurategrast, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes.

Introduction

Zaurategrast, also known as CDP323, was developed by the British biopharmaceutical company Celltech (later acquired by UCB) as a small-molecule antagonist of α4-integrins, specifically targeting the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2] In October 2006, UCB entered into a collaboration with Biogen Idec to jointly develop and commercialize the drug for MS and other potential indications.[1] The rationale for its development was based on the clinically validated role of α4-integrin in mediating leukocyte trafficking across the blood-brain barrier in MS.[3] As an orally administered small molecule, Zaurategrast offered a potential advantage over the intravenously administered monoclonal antibody natalizumab, which targets the same pathway.[3]

Mechanism of Action

Zaurategrast is a prodrug that is converted to its active moiety, which then acts as a competitive antagonist of the α4 subunit of integrins.[1][2] This prevents the binding of α4-integrins on the surface of leukocytes to their ligands on endothelial cells, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][3] This interaction is a critical step in the process of leukocyte adhesion to the vascular endothelium and subsequent transmigration into inflamed tissues, including the central nervous system in multiple sclerosis.[3] By blocking this interaction, Zaurategrast was expected to reduce the inflammatory cell infiltration that drives demyelination and axonal damage in MS.[1]

Signaling Pathway

The interaction between α4β1 integrin on leukocytes and VCAM-1 on endothelial cells is a key step in the inflammatory cascade in multiple sclerosis. The binding of inflammatory cytokines to endothelial cells upregulates the expression of VCAM-1. Circulating leukocytes, expressing α4β1 integrin, can then bind to VCAM-1, leading to their firm adhesion and subsequent migration across the blood-brain barrier into the central nervous system. Zaurategrast was designed to competitively inhibit this binding.

Preclinical Development

Zaurategrast demonstrated efficacy in preclinical models of multiple sclerosis, specifically the experimental autoimmune encephalomyelitis (EAE) model in mice.[1] Studies showed that the drug was effective at reducing disease severity when administered both prophylactically (before disease induction) and therapeutically (after disease onset).[1]

Experimental Protocols

While specific, detailed protocols for the EAE studies conducted with Zaurategrast are not publicly available, a standard protocol for inducing chronic EAE in C57BL/6 mice, a common model for MS research, is as follows:

Induction of EAE in C57BL/6 Mice (Representative Protocol):

-

Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Immunization: On day 0, female C57BL/6 mice (8-12 weeks old) are subcutaneously immunized with the MOG35-55/CFA emulsion at two sites on the flank.

-

Pertussis Toxin Administration: Immediately after immunization and again 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of encephalitogenic T cells into the CNS.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund state or death

-

-

Drug Administration: Zaurategrast or placebo would be administered orally at specified doses, either starting before immunization (prophylactic) or after the onset of clinical signs (therapeutic).

Clinical Development

Zaurategrast entered clinical development to assess its safety, tolerability, and efficacy in humans.

Phase I Studies

Phase I studies in healthy volunteers demonstrated that Zaurategrast was generally well-tolerated.

Phase I/II Biomarker Study (NCT00726648)

A Phase 1/2 study was conducted to investigate the effect of different doses of Zaurategrast on lymphocyte biomarkers in patients with relapsing MS.

| Parameter | Placebo | 100 mg bid | 500 mg bid | 1000 mg qd | 1000 mg bid |

| Change in Total Lymphocyte Count | - | ↑ | ↑↑ | ↑↑ | ↑↑↑ |

| VCAM-1 Binding Capacity | - | ↓ | ↓↓ | ↓↓ | ↓↓↓ |

| α4-Integrin Expression on VCAM-1 Binding Cells | - | ↓ | ↓↓ | ↓↓ | ↓↓↓ |

| Table 1: Summary of Biomarker Changes in Phase I/II Study. Arrows indicate the direction and relative magnitude of change compared to placebo. Downward arrows indicate a decrease. |

Phase II Efficacy and Safety Study (NCT00484536)

A pivotal Phase II, randomized, double-blind, placebo-controlled study was initiated in June 2007 to evaluate the efficacy and safety of Zaurategrast in patients with relapsing forms of MS.[1]

Study Design:

-

Population: Approximately 234 patients with relapsing MS.

-

Intervention: Patients were randomized to receive Zaurategrast (500 mg once daily or 500 mg twice daily) or placebo.

-

Primary Endpoint: The cumulative number of new gadolinium-enhancing lesions on brain MRI scans over 24 weeks.

Discontinuation of Development

In June 2009, UCB and Biogen Idec announced the discontinuation of the Phase II clinical trial and the development of Zaurategrast.[4][5] The decision was based on a pre-planned interim analysis of the data, which showed that the drug did not meet the expected efficacy endpoints.

Efficacy Results from Interim Analysis

The interim analysis, conducted on 143 subjects, revealed a lack of significant efficacy for Zaurategrast compared to placebo.

| Efficacy Endpoint | Placebo | Zaurategrast (pooled doses) |

| Mean Number of New Active Lesions | 10.8 | ~9.2 - 9.7 (estimated 10-15% reduction) |

| Table 2: Key Efficacy Finding from the Phase II Interim Analysis. |

This modest 10-15% reduction in new active lesions was considered insufficient to warrant further development, especially in the context of other available and emerging therapies for MS.

Safety Findings

The interim analysis also identified a potential safety concern, with 13 subjects in the Zaurategrast arms experiencing temporarily elevated aminotransferases (a marker of liver inflammation) at levels greater than or equal to five times the upper limit of normal.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 5. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]

Zaurategrast: A Technical Guide to a Small Molecule α4-Integrin Antagonist for Preventing Immune Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast (CDP323) is a potent, orally available small-molecule antagonist of the α4β1 integrin (Very Late Antigen-4, VLA-4). This document provides a comprehensive technical overview of Zaurategrast, focusing on its mechanism of action, preclinical efficacy in experimental autoimmune encephalomyelitis (EAE), and pharmacodynamic profile in clinical trials for multiple sclerosis (MS). While development was discontinued due to insufficient efficacy in a Phase II trial, the data generated provides valuable insights into the therapeutic potential and challenges of small-molecule integrin antagonists. Information regarding the investigation of Zaurategrast in inflammatory bowel disease (IBD) is not available in the public domain.

Core Mechanism of Action: Inhibition of Immune Cell Trafficking

Zaurategrast functions by blocking the interaction between α4β1 integrin, expressed on the surface of leukocytes (such as lymphocytes and monocytes), and its endothelial ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a critical step in the process of immune cell extravasation from the bloodstream into inflamed tissues. By inhibiting this binding, Zaurategrast effectively reduces the infiltration of pathogenic immune cells into the central nervous system (CNS), thereby mitigating the inflammatory cascade that drives demyelination and neuronal damage in diseases like multiple sclerosis.[1]

Caption: Mechanism of Zaurategrast in preventing immune cell migration.

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

Zaurategrast demonstrated significant efficacy in a murine model of chronic EAE, which is a standard preclinical model for multiple sclerosis.

Summary of Preclinical Findings

While the specific quantitative data from the primary conference presentation ("Effect of CDP323, a small molecule VLA-4 antagonist, on chronic experimental allergic encephalomyelitis in C57Bl/6 mice" by Watt G, et al. at ECTRIMS 2005) is not publicly available, secondary sources report that Zaurategrast was effective in reducing disease severity when administered both prophylactically (before disease induction) and therapeutically (after disease onset).

Representative Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

The following is a detailed, representative protocol for inducing chronic EAE in C57BL/6 mice, the model reportedly used for Zaurategrast's preclinical evaluation. The exact parameters of the Zaurategrast study may have varied.

Objective: To induce a chronic, progressive form of EAE that mimics aspects of multiple sclerosis.

Materials:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Female C57BL/6 mice (8-12 weeks old)

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Antigen Emulsion Preparation:

-

Reconstitute lyophilized MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an emulsion by mixing the MOG35-55 solution with an equal volume of CFA.

-

Emulsify by repeated passage through a syringe or using a high-speed homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

-

-

Immunization (Day 0):

-

Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).

-

Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the flank. This delivers 200 µg of MOG35-55 per mouse.

-

Administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.

-

-

Second PTX Administration (Day 2):

-

Administer a second dose of 200 ng of PTX intraperitoneally.

-

-

Clinical Scoring and Monitoring:

-

Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.

-

Clinical scoring is typically performed on a 0-5 scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or waddling gait

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund state or death

-

-

-

Drug Administration (Prophylactic or Therapeutic):

-

Prophylactic: Begin administration of Zaurategrast or vehicle control on the day of immunization (Day 0).

-

Therapeutic: Begin administration of Zaurategrast or vehicle control upon the onset of clinical signs (e.g., a clinical score of 1 or 2).

-

Caption: Experimental workflow for preclinical evaluation in an EAE model.

Clinical Development and Pharmacodynamic Effects in Multiple Sclerosis

Zaurategrast underwent Phase I and a Phase II clinical trial in subjects with relapsing multiple sclerosis. While the Phase II trial was discontinued due to a lack of efficacy, a Phase I/II study provided detailed pharmacodynamic data.

Quantitative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic findings from a randomized, double-blind, placebo-controlled, 28-day study in subjects with relapsing MS.

Table 1: Effect of Zaurategrast on Lymphocyte Binding to VCAM-1

| Treatment Group | Mean Reduction in Lymphocyte Binding to VCAM-1 (%) | p-value vs. Placebo |

| Placebo | -41.7 (increase) | - |

| 100 mg BID | 81.8 | ≤ 0.003 |

| 500 mg BID | 97.0 | ≤ 0.003 |

| 1000 mg QD | 86.8 | ≤ 0.003 |

| 1000 mg BID | 96.0 | ≤ 0.003 |

| BID: twice daily; QD: once daily |

Table 2: Effect of Zaurategrast on Peripheral Blood Lymphocyte Subsets (Mean Change from Baseline)

| Lymphocyte Subset | Placebo | 100 mg BID | 500 mg BID | 1000 mg QD | 1000 mg BID |

| Total Lymphocytes (x109/L) | -0.1 | +0.1 | +0.8 | +0.6 | +1.2 |

| Naïve B cells (x106/L) | -3.9 | +11.1 | +53.0 | +42.1 | +83.9 |

| Memory B cells (x106/L) | -1.5 | +2.0 | +20.0 | +15.5 | +30.8 |

| T cells (x109/L) | -0.1 | 0.0 | +0.6 | +0.4 | +0.9 |

| Natural Killer (NK) cells (x106/L) | -10.5 | +11.2 | +119.5 | +60.1 | +170.8 |

| Statistically significant increase compared to placebo. |

Clinical Study Experimental Protocol

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase I/II study.

Participants: 71 subjects with relapsing multiple sclerosis, aged 18-65 years, with an Expanded Disability Status Scale (EDSS) score of ≤6.5.

Treatment Arms:

-

Zaurategrast 100 mg BID

-

Zaurategrast 500 mg BID

-

Zaurategrast 1000 mg QD

-

Zaurategrast 1000 mg BID

-

Placebo

Duration: 28 days of treatment.

Primary Objective: To investigate the effect of Zaurategrast on lymphocyte biomarkers.

Key Methodologies:

-

Flow Cytometry: Peripheral blood samples were collected at baseline and on day 28. Whole blood was stained with fluorochrome-conjugated monoclonal antibodies to identify lymphocyte subsets (T cells, B cells, NK cells, and their subpopulations).

-

VCAM-1 Binding Assay: The capacity of lymphocytes to bind to VCAM-1 was assessed. This assay measures the availability of functional α4-integrin on the cell surface.

References

Preclinical Profile of Zaurategrast (CDP323) in Experimental Autoimmune Encephalomyelitis (EAE) Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast (CDP323) is a small molecule antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin plays a crucial role in the migration of lymphocytes across the blood-brain barrier into the central nervous system (CNS), a key pathological event in multiple sclerosis (MS). Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS, recapitulating many of the immunological and pathological hallmarks of the human disease. This technical guide provides a comprehensive summary of the available preclinical data on Zaurategrast in EAE models, focusing on quantitative outcomes, experimental designs, and the underlying mechanism of action.

Core Mechanism of Action: VLA-4 Antagonism

Zaurategrast functions by blocking the interaction between VLA-4 on the surface of activated lymphocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the endothelial cells of the blood-brain barrier. This inhibition of cell adhesion is believed to prevent the infiltration of pathogenic immune cells into the CNS, thereby mitigating the inflammatory cascade that leads to demyelination and axonal damage.[1][2] The mechanism is analogous to that of the monoclonal antibody natalizumab, which also targets α4-integrin.[1]

Efficacy in EAE Models: Summary of Preclinical Findings

Preclinical studies have demonstrated the efficacy of Zaurategrast in a chronic EAE mouse model. The drug was shown to be effective in both prophylactic and therapeutic settings, significantly reducing the severity of the disease.[1]

Data Presentation

The following tables summarize the key quantitative data from preclinical EAE studies of Zaurategrast.

Table 1: Effect of Zaurategrast on Clinical Score in Chronic MOG35-55-induced EAE in C57BL/6 Mice

| Treatment Regimen | Dose (mg/kg) | Outcome Measure | Result |

| Prophylactic | 100 | Mean Clinical Score | Significantly reduced vs. vehicle |

| Maximal Disease Score | Reduced vs. vehicle | ||

| Cumulative Disease Score | Reduced vs. vehicle | ||

| Disease Incidence | Reduced vs. vehicle | ||

| Therapeutic | 10 - 100 | Mean Clinical Score | Significantly reduced vs. vehicle |

| Maximal Disease Score | Reduced vs. vehicle | ||

| Cumulative Disease Score | Reduced vs. vehicle |

Data extracted and interpreted from graphical representations and textual descriptions in available literature. Precise numerical values for mean scores and statistical significance are not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Zaurategrast in EAE models are not fully available in the public domain. However, based on standard methodologies for EAE induction and assessment, the following represents a likely experimental design.

EAE Induction (Chronic C57BL/6 Model)

-

Animals: Female C57BL/6 mice, typically 8-12 weeks of age.

-

Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

-

Immunization: Subcutaneous injection of an emulsion containing MOG35-55 and Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

-

Adjuvant: Intraperitoneal injections of Pertussis Toxin at the time of immunization and typically 48 hours later to facilitate the entry of encephalitogenic T cells into the CNS.

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a 0-5 scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

Drug Administration

-

Prophylactic Treatment: Zaurategrast (e.g., 100 mg/kg) or vehicle administered daily, commencing from the day of immunization, before the onset of clinical signs.

-

Therapeutic Treatment: Zaurategrast (e.g., 10-100 mg/kg) or vehicle administered daily, starting at the first appearance of clinical symptoms (e.g., a score of 1).

Visualizations

Signaling Pathway of Zaurategrast's Mechanism of Action

Caption: Zaurategrast blocks the VLA-4 integrin on lymphocytes, preventing their binding to VCAM-1 and subsequent entry into the CNS.

Experimental Workflow for Preclinical EAE Studies

Caption: Workflow of prophylactic and therapeutic Zaurategrast studies in an EAE mouse model.

Discussion and Future Directions

The preclinical data, although limited in the public domain, suggest that Zaurategrast is a potent inhibitor of VLA-4 with significant efficacy in reducing disease severity in a mouse model of multiple sclerosis. The demonstrated activity in both prophylactic and therapeutic settings highlights its potential as a disease-modifying therapy.

For a more complete understanding of Zaurategrast's preclinical profile, further data would be beneficial in the following areas:

-

Histopathology: Quantitative analysis of CNS inflammation, demyelination, and axonal damage in Zaurategrast-treated EAE animals.

-

Cellular Infiltration: Flow cytometric analysis of lymphocyte subsets (e.g., Th1, Th17 cells) in the CNS of treated animals.

-

Cytokine Profile: Measurement of pro- and anti-inflammatory cytokine levels in the CNS and periphery.

-

Pharmacokinetics/Pharmacodynamics (PK/PD): Detailed correlation of drug exposure with VLA-4 receptor occupancy and clinical efficacy in EAE models.

Despite promising preclinical and early clinical results, the development of Zaurategrast was discontinued in 2009 due to a lack of efficacy in a Phase II clinical trial.[1] Understanding the disconnect between the robust preclinical EAE data and the clinical trial outcome is crucial for the future development of small molecule inhibitors for MS and other autoimmune diseases.

Disclaimer: This document is a summary of publicly available preclinical data and is intended for informational purposes for a scientific audience. It is not a substitute for a comprehensive review of the primary literature.

References

Methodological & Application

Zaurategrast (CDP323) Application Notes and Protocols for EAE Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Zaurategrast (CDP323), a potent α4-integrin antagonist, in Experimental Autoimmune Encephalomyelitis (EAE) mouse models. The provided protocols are based on preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of Zaurategrast in models of multiple sclerosis.

Mechanism of Action

Zaurategrast is a small-molecule antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin is crucial for the migration of immune cells, particularly lymphocytes, across the blood-brain barrier into the central nervous system (CNS). By blocking the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on the surface of endothelial cells, Zaurategrast inhibits the infiltration of inflammatory cells into the CNS, thereby mitigating the autoimmune attack on the myelin sheath that characterizes multiple sclerosis and its animal model, EAE.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Zaurategrast in the EAE mouse model.

Table 1: Zaurategrast Dosage and Administration in EAE Mouse Model

| Parameter | Details | Reference |

| Drug | Zaurategrast (CDP323) | [1] |

| Animal Model | Chronic EAE in C57BL/6 mice | [1] |

| Administration Route | Subcutaneous (s.c.) | [1] |

| Frequency | Once daily | [1] |

| Prophylactic Dosage | 100 mg/kg | [1] |

| Therapeutic Dosage | 10 - 100 mg/kg | [1] |

Table 2: Efficacy of Zaurategrast in EAE Mouse Model

| Treatment Regimen | Key Findings | Reference |

| Prophylactic | Significantly reduced maximal and cumulative disease scores. Reduced disease incidence. | [1] |

| Therapeutic | Significantly reduced maximal and cumulative disease scores when administered at the onset of disease symptoms. | [1] |

Experimental Protocols

Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate Buffered Saline (PBS)

-

Syringes and needles

Procedure:

-

Antigen Emulsion Preparation: Prepare an emulsion of MOG 35-55 in CFA. For a final concentration of 2 mg/mL MOG 35-55, mix equal volumes of a 4 mg/mL MOG 35-55 solution in PBS and CFA. Emulsify by repeatedly drawing and expelling the mixture through a syringe until a thick, stable emulsion is formed.

-

Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the MOG 35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank.

-

Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).

-

-

Pertussis Toxin Boost (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Use a standard EAE scoring scale (0-5):

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

Zaurategrast Administration

Preparation of Zaurategrast Solution:

-

Zaurategrast (CDP323) is a prodrug. Prepare the formulation as described in the relevant literature or by the supplier. For subcutaneous administration, the compound is typically dissolved in a suitable vehicle.

Dosing Regimens:

-

Prophylactic Treatment:

-

Begin daily subcutaneous administration of Zaurategrast at a dosage of 100 mg/kg starting from the day of immunization (Day 0).

-

Continue daily administration throughout the course of the experiment.

-

-

Therapeutic Treatment:

-

Initiate daily subcutaneous administration of Zaurategrast at a dosage of 10-100 mg/kg upon the first appearance of clinical signs of EAE (typically around day 10-14 post-immunization).

-

Continue daily administration throughout the course of the experiment.

-

Control Group:

-

Administer the vehicle solution to a control group of EAE-induced mice following the same administration schedule as the Zaurategrast-treated groups.

Visualizations

Caption: Zaurategrast's mechanism of action in preventing CNS inflammation.

References

Preparing Zaurategrast for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Zaurategrast (also known as CDP323), a potent small-molecule antagonist of α4-integrins, in various cell culture experiments. Zaurategrast is a prodrug that is converted to its active form, CT7758, which effectively inhibits the interaction between the α4β1 integrin (VLA-4) and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is crucial for leukocyte adhesion and migration, making Zaurategrast a valuable tool for studying inflammatory processes and for potential therapeutic development.

Physicochemical Properties and Stock Solution Preparation

A clear understanding of Zaurategrast's properties is essential for its effective use in in vitro studies.

| Property | Value | Source |

| Synonyms | CDP323 | [1](2) |

| Active Form | CT7758 | [1](2) |

| Molecular Formula | C26H25BrN4O3 | [1](2) |

| Molar Mass | 521.41 g/mol | [1](2) |

| Solubility | Soluble in DMSO | - |

| Storage | Store powder at -20°C. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | - |

Protocol for Stock Solution Preparation

-

Reconstitution: Prepare a high-concentration stock solution of Zaurategrast in sterile, anhydrous Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 5.21 mg of Zaurategrast in 1 mL of DMSO.

-

Vortexing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C may aid in solubilization.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Zaurategrast is particularly useful for studying cellular processes that are dependent on α4-integrin, such as cell adhesion and migration. The following protocols are provided as a starting point and should be optimized for specific cell types and experimental conditions.

Cell Adhesion Assay

This protocol describes a method to assess the inhibitory effect of Zaurategrast on the adhesion of leukocytes to a VCAM-1-coated surface. The Jurkat cell line, a human T lymphocyte line that expresses α4β1 integrin, is a suitable model for this assay.

Materials:

-

Jurkat cells

-

Recombinant human VCAM-1/CD106

-

96-well tissue culture plates (high-binding)

-

Assay buffer (e.g., RPMI 1640 with 1% BSA)

-

Fluorescent dye (e.g., Calcein-AM)

-

Zaurategrast stock solution

-

Plate reader with fluorescence capabilities

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with recombinant human VCAM-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.

-

Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Cell Labeling: Resuspend Jurkat cells in serum-free medium and label with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

-

Cell Treatment: Pre-incubate the labeled Jurkat cells with various concentrations of Zaurategrast (e.g., a concentration range of 0.1 nM to 10 µM is a reasonable starting point for dose-response experiments) or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

Adhesion: Wash the VCAM-1 coated and blocked plate with assay buffer. Add the pre-treated Jurkat cells (e.g., 1 x 10^5 cells/well) to the wells and incubate for 30-60 minutes at 37°C to allow for adhesion.

-

Washing: Gently wash the wells 2-3 times with assay buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The percentage of adhesion inhibition can be calculated relative to the vehicle-treated control.

Expected Outcome: Zaurategrast is expected to decrease the adhesion of Jurkat cells to VCAM-1 in a dose-dependent manner. This will allow for the determination of an IC50 value, which is the concentration of Zaurategrast that inhibits 50% of cell adhesion.

Cell Migration Assay (Boyden Chamber Assay)

This protocol outlines the use of a Boyden chamber assay to evaluate the effect of Zaurategrast on the migration of cells towards a chemoattractant. The MOLM-13 cell line, a human acute myeloid leukemia cell line known to express α4-integrin, can be used for this assay.

Materials:

-

MOLM-13 cells

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

24-well companion plates

-

Chemoattractant (e.g., SDF-1α/CXCL12)

-

Migration buffer (e.g., serum-free RPMI 1640 with 0.5% BSA)

-

Zaurategrast stock solution

-

Cell stain (e.g., DAPI or Crystal Violet)

-

Microscope

Protocol:

-

Chemoattractant Addition: Add the chemoattractant (e.g., SDF-1α at 100 ng/mL) to the lower chamber of the 24-well plate in migration buffer.

-

Cell Preparation: Resuspend MOLM-13 cells in migration buffer.

-

Cell Treatment: Pre-incubate the cells with various concentrations of Zaurategrast or vehicle control for 30-60 minutes at 37°C.

-

Cell Seeding: Add the pre-treated cells (e.g., 1 x 10^5 cells) to the upper chamber of the Boyden chamber insert.

-

Incubation: Incubate the plate for 4-24 hours at 37°C to allow for cell migration through the porous membrane.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye like DAPI or Crystal Violet.

-

Quantification: Count the number of migrated cells in several fields of view using a microscope. The percentage of migration inhibition can be calculated relative to the vehicle-treated control.

Expected Outcome: Zaurategrast should inhibit the chemoattractant-induced migration of MOLM-13 cells in a concentration-dependent manner, allowing for the determination of an IC50 value for migration inhibition.

Signaling Pathway Analysis

Zaurategrast, by blocking α4-integrin, is expected to modulate downstream signaling pathways that are crucial for cell adhesion, migration, and survival. A common method to investigate these changes is through Western blotting.

Western Blot Protocol for Downstream Signaling

Materials:

-

Jurkat or other suitable α4-integrin expressing cells

-

VCAM-1 coated plates

-

Zaurategrast

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., FAK, Paxillin, ERK1/2, Akt)

-

Secondary antibodies (HRP-conjugated)

-

Western blot reagents and equipment

Protocol:

-

Cell Treatment: Seed cells on VCAM-1 coated plates and treat with an effective concentration of Zaurategrast (determined from adhesion/migration assays) or vehicle control for a relevant time course (e.g., 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them directly on the plate with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key signaling molecules. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the changes in the phosphorylation status of the target proteins in response to Zaurategrast treatment.

Expected Outcome: Treatment with Zaurategrast is anticipated to reduce the VCAM-1-induced phosphorylation of downstream signaling proteins such as FAK, Paxillin, and potentially affect the activation of the PI3K/Akt and MAPK/ERK pathways.

Visualizations

To aid in the understanding of the experimental workflows and the mechanism of action of Zaurategrast, the following diagrams are provided.

Caption: Workflow for Zaurategrast Preparation and Use.

Caption: Zaurategrast Signaling Pathway Inhibition.

References

Zaurategrast Solubility: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility characteristics of Zaurategrast (also known as CDP323), a potent antagonist of α4-integrins. This document includes quantitative solubility data, detailed protocols for solution preparation, and a visualization of the compound's mechanism of action.

Data Presentation: Zaurategrast Solubility

| Compound | Solvent/System | Solubility | Concentration (Molar) | Notes |

| Zaurategrast | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | ~191.79 mM | Requires sonication for complete dissolution.[1] |

| Zaurategrast | Dimethyl Sulfoxide (DMSO) | - | 10 mM | [2] |

| Zaurategrast Ethyl Ester | Dimethyl Sulfoxide (DMSO) | 150 mg/mL | ~273.00 mM | Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[3] |

| Zaurategrast Ethyl Ester | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ~4.55 mM | Forms a clear solution.[4] |

| Zaurategrast Ethyl Ester | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ~4.55 mM | Forms a clear solution.[4] |

Mechanism of Action: Inhibition of Leukocyte Adhesion and Transmigration

Zaurategrast functions as a small-molecule antagonist of α4-integrins, specifically α4β1 (VLA-4) and to a lesser extent α4β7.[1][2] These integrins are expressed on the surface of leukocytes and play a critical role in cell adhesion to the vascular endothelium. The primary ligand for α4-integrins on endothelial cells is the Vascular Cell Adhesion Molecule-1 (VCAM-1). The interaction between α4-integrin and VCAM-1 is a key step in the inflammatory cascade, facilitating the adhesion and subsequent transmigration of leukocytes from the bloodstream into inflamed tissues. By blocking this interaction, Zaurategrast effectively inhibits the recruitment of immune cells to sites of inflammation.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of Zaurategrast solutions for in vitro and in vivo studies.

Protocol 1: Preparation of a 100 mg/mL Zaurategrast Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for in vitro assays.

Materials:

-

Zaurategrast powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weigh the desired amount of Zaurategrast powder in a sterile microcentrifuge tube or vial.

-

Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the tube/vial in an ultrasonic water bath and sonicate until the Zaurategrast is completely dissolved. Intermittent vortexing may aid dissolution.

-

Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Zaurategrast Ethyl Ester Formulation for In Vivo Administration (Co-solvent System)

This protocol describes the preparation of a Zaurategrast ethyl ester formulation suitable for oral or parenteral administration in animal models.

Materials:

-

Zaurategrast ethyl ester

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

-

Sterile conical tubes

Procedure:

-

Prepare a stock solution of Zaurategrast ethyl ester in DMSO (e.g., 25 mg/mL). Ensure complete dissolution, using sonication if necessary.

-

In a sterile conical tube, add the required volume of the Zaurategrast ethyl ester stock solution.

-

Sequentially add the other solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

-

Add PEG300 to a final concentration of 40%.

-

Add Tween-80 to a final concentration of 5%.

-

Add saline to bring the solution to the final volume (45%).

-

-

For example, to prepare 1 mL of a 2.5 mg/mL final solution:

-

Start with 100 µL of a 25 mg/mL Zaurategrast ethyl ester in DMSO stock solution.

-

Add 400 µL of PEG300 and mix well.

-

Add 50 µL of Tween-80 and mix well.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

-

The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required.

-

This formulation should be prepared fresh before each use.

Note: The final concentration of DMSO in the formulation should be kept as low as possible to minimize potential toxicity in animal studies.

This document is intended for research use only. Always consult relevant safety data sheets and follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Adhesion Assay with Zaurategrast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast (also known as CDP323) is a small-molecule prodrug antagonist targeting the α4β1 integrin (Very Late Antigen-4 or VLA-4).[1] Its mechanism of action involves the inhibition of the interaction between VLA-4 on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[1] This interaction is a critical step in the recruitment of immune cells to sites of inflammation. By blocking this adhesion, Zaurategrast's active metabolite prevents the migration of leukocytes from the bloodstream into inflamed tissues.[1] These application notes provide a detailed protocol for a cell-based adhesion assay to evaluate the inhibitory potential of Zaurategrast on lymphocyte adhesion to endothelial cells.

Principle of the Assay

This in vitro adhesion assay quantifies the ability of Zaurategrast to inhibit the adhesion of lymphocytes to a monolayer of human umbilical vein endothelial cells (HUVECs). The HUVECs are first stimulated with Tumor Necrosis Factor-alpha (TNF-α) to induce the expression of VCAM-1. Subsequently, fluorescently labeled lymphocytes are co-cultured with the activated HUVEC monolayer in the presence of varying concentrations of Zaurategrast's active metabolite. Non-adherent cells are washed away, and the remaining adherent lymphocytes are quantified by measuring the fluorescence intensity. A reduction in fluorescence in the presence of the compound indicates its inhibitory activity against VLA-4/VCAM-1 mediated cell adhesion.

Signaling Pathway Inhibition

The binding of VLA-4 on lymphocytes to VCAM-1 on endothelial cells initiates a signaling cascade that promotes firm adhesion and subsequent transmigration. This interaction can lead to the activation of downstream signaling pathways, including the NF-κB pathway, which further promotes inflammatory responses. Zaurategrast, by blocking the initial VLA-4/VCAM-1 binding, prevents the initiation of this signaling cascade.

Experimental Protocol